molecular formula C9H27Si4Te B14277020 CID 15301965

CID 15301965

Cat. No.: B14277020
M. Wt: 375.3 g/mol
InChI Key: RBHSTJIVIPZNDC-UHFFFAOYSA-N
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Description

CID 15301965 is a chemical compound identified through gas chromatography-mass spectrometry (GC-MS) analysis in a vacuum-distilled fraction of an essential oil (CIEO) . Its structural characterization (Figure 1A) and mass spectrum (Figure 1D) confirm a molecular framework consistent with terpenoid derivatives, a class commonly found in plant-derived essential oils. The compound was isolated via vacuum distillation, with its concentration varying across fractions (Figure 1C), suggesting differential volatility or polarity compared to other components in CIEO .

Properties

Molecular Formula

C9H27Si4Te

Molecular Weight

375.3 g/mol

InChI

InChI=1S/C9H27Si4Te/c1-10(2,3)13(14,11(4,5)6)12(7,8)9/h1-9H3

InChI Key

RBHSTJIVIPZNDC-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)[Si]([Si](C)(C)C)([Si](C)(C)C)[Te]

Origin of Product

United States

Preparation Methods

The preparation of CID 15301965 involves specific synthetic routes and reaction conditions. One common method includes the hydrogenation of benzoic acid, which results in the formation of cyclohexanecarboxylic acid . This compound can also be synthesized through other methods, such as the reaction of phosgene with imidazole under anhydrous conditions . Industrial production methods focus on optimizing yield and purity while maintaining cost-effectiveness and safety.

Scientific Research Applications

CID 15301965 has a wide range of scientific research applications. In chemistry, it is used as a precursor for various chemical syntheses. In biology and medicine, it plays a role in the development of new drugs and medical treatments. For instance, it is involved in the synthesis of sodium-dependent glucose transporter inhibitors, which are used in the treatment of diabetes . In the industrial sector, this compound is utilized in the production of polymers and other materials.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

CID 15301965 shares analytical methodologies (e.g., GC-MS) with other compounds but differs structurally from the following:

Compound CID Class Key Features Reference
This compound 15301965 Terpenoid derivative Isolated via vacuum distillation; GC-MS-confirmed structure; volatile fraction.
Colchicine 6167 Alkaloid Tropolone ring; microtubule disruption; used in gout treatment.
Oscillatoxin D 101283546 Cyanobacterial toxin Macrocyclic structure; potent cytotoxicity.
CAS 1046861-20-4 53216313 Boronic acid derivative High BBB permeability; synthetic accessibility score: 2.05.

Physicochemical Properties

Comparative physicochemical data highlight distinct profiles:

Property This compound Colchicine (CID 6167) CAS 1046861-20-4 Oscillatoxin D (CID 101283546)
Molecular Weight Not reported 399.44 g/mol 235.27 g/mol ~800 g/mol (estimated)
LogP Not reported 1.2 0.03 (consensus) >5 (hydrophobic macrocycle)
Solubility Volatile in oil Low (aqueous) 0.24 mg/mL Insoluble in water
Bioactivity Unknown Anti-inflammatory CYP non-inhibitor Cytotoxic

Research Findings and Implications

  • This compound : Its prominence in specific distillation fractions (Figure 1C) suggests utility in fragrance or antimicrobial formulations. Further studies should explore synergies with co-occurring compounds in CIEO.
  • Colchicine (CID 6167) : Unlike this compound, colchicine’s well-documented bioactivity underscores the importance of structural complexity in drug design .

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